2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate

Polymer Chemistry Photostabilization Materials Science

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate (CAS 920976-28-9) is a synthetic 1,3,4-oxadiazole derivative with a molecular formula of C13H12N2O3S and a molecular weight of 276.31 g/mol. The compound features a 5-phenyl-1,3,4-oxadiazole core linked via a thioether bridge to an ethyl prop-2-enoate (acrylate) moiety, creating a bifunctional structure that combines the well-known biological and optoelectronic activity of the oxadiazole ring with a polymerizable acrylate handle.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
CAS No. 920976-28-9
Cat. No. B12621536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate
CAS920976-28-9
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCSC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O3S/c1-2-11(16)17-8-9-19-13-15-14-12(18-13)10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyHTBZTEIKJQUXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate (CAS 920976-28-9)


2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate (CAS 920976-28-9) is a synthetic 1,3,4-oxadiazole derivative with a molecular formula of C13H12N2O3S and a molecular weight of 276.31 g/mol . The compound features a 5-phenyl-1,3,4-oxadiazole core linked via a thioether bridge to an ethyl prop-2-enoate (acrylate) moiety, creating a bifunctional structure that combines the well-known biological and optoelectronic activity of the oxadiazole ring with a polymerizable acrylate handle . This structural combination distinguishes it from simpler oxadiazole-thiol or oxadiazole-acetic acid analogs, enabling covalent incorporation into polymer matrices or further chemical elaboration through the terminal alkene [1].

Why 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate Cannot Be Interchanged with Common In-Class Analogs


Generic substitution among 5-phenyl-1,3,4-oxadiazole-2-thioether derivatives is scientifically unsound due to the critical functional divergence introduced by the terminal substituent. The ethyl prop-2-enoate group in CAS 920976-28-9 provides a polymerizable acrylate moiety that is absent in the widely available 2-thioacetic acid analog (CAS 99361-50-9) or the simple 2-thiol (CAS 3004-70-4). This acrylate functionality enables covalent grafting onto polymer backbones, as demonstrated in the copolymerization of related oxadiazole-acrylates for optoelectronic memory devices [1]. Replacing the target compound with a non-polymerizable analog eliminates the capacity for permanent, non-leaching incorporation into polymeric materials, which is a key differentiator for applications requiring immobilized active species to avoid migration, leaching, or phase separation [2].

Quantitative Differentiation Evidence for 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate (CAS 920976-28-9)


Polymerizable Acrylate Functionality vs. Non-Polymerizable Carboxylic Acid Analog

The target compound contains a terminal acrylate group (prop-2-enoate) that can undergo free-radical or controlled radical polymerization, whereas the closest commercially prevalent analog, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid (CAS 99361-50-9), terminates in a carboxylic acid. While direct polymerization data for CAS 920976-28-9 are not publicly available, the structurally analogous polymerizable oxadiazole-acrylate, poly(5-phenyl-1,3,4-oxadiazol-2-yl-[1,1'-biphenyl]carboxyloxy-n-nonyl acrylate) (PPOXBPA), has been synthesized and characterized, demonstrating well-defined brush polymer architecture and digital memory performance [1]. In contrast, the carboxylic acid analog can only be physically blended with polymers, as shown in PMMA photostabilization studies where the acid-metal complexes were dispersed as additives, not covalently bound [2].

Polymer Chemistry Photostabilization Materials Science

Molecular Weight and Atom Economy Advantage over Extended Alkyl-Chain Oxadiazole-Acrylates

CAS 920976-28-9 has a molecular weight of 276.31 g/mol , significantly lower than the extended oxadiazole-acrylate monomer PPOXBPA (5-phenyl-1,3,4-oxadiazol-2-yl-[1,1'-biphenyl]carboxyloxy-n-nonyl acrylate), which possesses a molecular weight of approximately 596 g/mol (estimated from C38H45N2O5) [1]. The lower mass translates into a higher molar concentration of the active oxadiazole chromophore per gram of monomer or final copolymer, enhancing the density of functional units in the resulting material. This difference in 'functional group density' is a critical procurement parameter when designing materials where the oxadiazole moiety is the active component for UV absorption or charge transport.

Monomer Design Polymer Physics Materials Synthesis

Thioether Bridge Conformational Flexibility Relative to Direct Oxadiazole-Acrylate Conjugates

The crystal structure of the closely related compound (E)-4-hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one (C13H12N2O3S) reveals a dihedral angle of 175.34° between the phenyl and oxadiazole rings, and a C3–S1–C7 bond angle of 101.6° [1]. This structural data, obtained from a compound sharing the same core scaffold and molecular formula as CAS 920976-28-9, indicates that the thioether linkage provides a bent, flexible connection that can influence molecular packing and intermolecular interactions. In contrast, analogs where the acrylate is directly esterified to the oxadiazole ring without a thioether spacer would exhibit different conformational preferences and packing geometries, potentially affecting crystallinity, solubility, and biological target engagement.

Crystallography Molecular Modeling Drug Design

Evidence-Backed Application Scenarios for CAS 920976-28-9 in Scientific Procurement


Covalent Photostabilizer for Acrylic Polymers via Copolymerization

The acrylate functionality of CAS 920976-28-9 enables its direct incorporation into polymer backbones (e.g., PMMA, polyacrylates) via free-radical copolymerization. This is a distinct advantage over physical blending of non-polymerizable oxadiazole photostabilizers, which can suffer from leaching and inhomogeneous distribution. Research on the analogous 2-thioacetic acid-5-phenyl-1,3,4-oxadiazole metal complexes as PMMA additives demonstrated photostabilization with quantum yields of chain scission (Φcs) between 5.22 × 10⁻⁵ and 7.75 × 10⁻⁵, but only through physical dispersion [1]. The copolymerization route offered by the target compound eliminates migration and enables higher stabilizer loading densities due to its lower molecular weight (276.31 g/mol) compared to bulkier oxadiazole monomers .

Active Layer Component in Polymer Memory Devices

Oxadiazole-containing brush polymers have been employed as active layers in digital memory devices, where the oxadiazole moiety facilitates charge trapping and transport. The well-defined brush polymer poly(5-phenyl-1,3,4-oxadiazol-2-yl-[1,1'-biphenyl]carboxyloxy-n-nonyl acrylate) exhibited morphology-dependent electrical memory characteristics, including write-once-read-many (WORM) and dynamic random-access memory (DRAM) behavior depending on film morphology [2]. CAS 920976-28-9, with a simpler and lower-molecular-weight acrylate structure, offers the potential for higher chromophore density in the final copolymer, which could enhance memory window or switching speed.

Synthetic Intermediate for Oxadiazole-Functionalized Biomaterials

The terminal acrylate group in CAS 920976-28-9 can participate in thiol-ene click reactions or Michael additions, enabling the conjugation of the biologically active 5-phenyl-1,3,4-oxadiazole pharmacophore to biomolecules, surfaces, or hydrogels. This reactivity profile is absent in the corresponding acetic acid or thiol analogs, which would require separate activation steps for conjugation. Studies on 5-phenyl-1,3,4-oxadiazole-2-thiol grafted onto chitosan and PMMA have demonstrated antifungal activity [3], suggesting that the acrylate derivative could serve as a more versatile linker for creating immobilized antimicrobial surfaces.

Physicochemical Reference Standard for Oxadiazole-Thioether-Acrylate Series

Due to the lack of extensive primary data, one immediate procurement scenario is as an authenticated reference standard for analytical method development. The compound's molecular formula (C13H12N2O3S) and molecular weight (276.31 g/mol) are confirmed by ChemSrc . Its structural uniqueness—specifically the ethyl spacer between the thioether and the acrylate—differentiates it from the methylene-spaced acetate analogs (e.g., ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) [4], making it valuable for establishing structure-retention relationships in chromatographic purity methods.

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